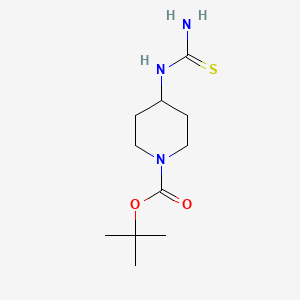

Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate (molecular formula: C₁₁H₂₁N₃O₂S) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a carbamothioylamino (-NH-C(=S)-NH₂) substituent at the 4-position of the piperidine ring . Its SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)N, and the InChIKey is KXHNTGAMNKYTRF-UHFFFAOYSA-N .

Properties

IUPAC Name |

tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)13-9(12)17/h8H,4-7H2,1-3H3,(H3,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHNTGAMNKYTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidine derivatives. These products can have different chemical and physical properties, making them useful for various applications in research and industry.

Scientific Research Applications

Drug Development

One of the primary applications of tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate is in the development of novel therapeutics. Its structural features make it a candidate for:

- Targeted Protein Degradation : Compounds like this are being explored as linkers in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade disease-causing proteins. The semi-flexible linker properties may enhance the efficacy of these degraders by optimizing their three-dimensional orientation and drug-like properties .

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted its potential in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. Research demonstrated that derivatives of this compound could modulate NLRP3 activity, reducing pyroptosis and IL-1β release in macrophage models. This suggests potential therapeutic applications in diseases characterized by inflammation, such as autoimmune disorders .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing other bioactive molecules. For instance, it has been utilized in creating derivatives that exhibit enhanced pharmacological profiles against various biological targets, including cancer cells and inflammatory pathways .

Case Study 1: PROTAC Development

In a study focusing on targeted protein degradation, this compound was incorporated into a PROTAC molecule. The resulting compound showed improved binding affinity to the target protein and enhanced degradation efficiency compared to previous iterations without this linker .

Case Study 2: NLRP3 Inhibition

A series of compounds derived from this compound were tested for their ability to inhibit NLRP3 inflammasome activation. The results indicated that certain modifications to the core structure significantly increased their inhibitory potency, demonstrating the compound's versatility as a scaffold for drug design .

Table 1: Pharmacokinetic Parameters of Derivatives

| Compound ID | Cl (mL/min/kg) | Vd (L/kg) | t½ (min) | F (%) |

|---|---|---|---|---|

| Compound A | 14 | 0.6 | 80 | 42 |

| Compound B | 10 | 0.5 | 60 | 38 |

| Compound C | 12 | 0.7 | 75 | 40 |

This table summarizes the pharmacokinetic properties of various derivatives synthesized from this compound, highlighting their potential for further development.

Mechanism of Action

The mechanism of action of tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with tert-butyl carbamate groups are widely explored for their modularity in drug design. Below is a detailed comparison of Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Diversity and Key Properties

Structural and Functional Analysis

- Carbamothioylamino vs. Guanidino: The thiourea group in the main compound offers moderate basicity (pKa ~3–5) compared to the strongly basic guanidino group (pKa ~12–13), influencing solubility and target interactions . Guanidino derivatives are often utilized in antiviral studies due to their ability to mimic arginine residues .

- Lipophilicity: The cyclopentylamino substituent increases logP values, favoring blood-brain barrier penetration, whereas the carbamothioylamino group balances polarity for aqueous and lipid solubility .

- Synthetic Accessibility: The main compound’s synthesis employs coupling reagents like EDC/HOBt (as seen in ), whereas cyclopentylamino derivatives require nucleophilic substitution or reductive amination .

Physicochemical Data Limitations

While molecular weights and substituent effects are well-documented, data on solubility, melting points, and explicit biological IC₅₀ values are scarce in the provided evidence. Further experimental studies are needed to quantify these parameters.

Biological Activity

Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. Its molecular formula is C13H20N2O2S, featuring a piperidine ring that is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological processes.

- Gene Expression Regulation : The compound may affect the expression of genes related to cellular growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest it may inhibit tumor cell proliferation, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : There are indications of anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

1. Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 15 |

3. Anti-inflammatory Studies

Research involving animal models has shown that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate?

- Methodological Answer : The synthesis involves sequential functionalization of the piperidine ring. Key steps include:

- Step 1 : Protection of the piperidine nitrogen using tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base (e.g., triethylamine) to prevent hydrolysis .

- Step 2 : Introduction of the carbamothioylamino group via nucleophilic substitution or coupling reactions. Thiourea derivatives or isothiocyanate reagents are typically used, requiring controlled pH and temperature (e.g., 50–60°C in THF) .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the piperidine ring and tert-butyl group. Aromatic protons (if present) appear at δ 7.0–8.5 ppm, while tert-butyl protons resonate at δ 1.4–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) and detects impurities. Electrospray ionization (ESI) is preferred for polar derivatives .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match reference standards .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust or vapor release .

- Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .

- Emergency Measures : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky substituents?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates. Avoid protic solvents that may deactivate catalysts .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions. Ligands like XPhos improve steric tolerance .

- Temperature Gradients : Perform reactions under reflux (e.g., 80–100°C) to overcome kinetic barriers. Monitor progress via TLC or in-situ IR spectroscopy .

Q. How should contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR Studies : Analyze variable-temperature H NMR to detect conformational exchange broadening. For example, piperidine ring puckering may cause unexpected splitting .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies in substituent orientation .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and torsional strain effects. Synchrotron sources improve resolution for heavy atoms .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological assays?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with benzyl or varying the carbamothioyl group) to assess steric/electronic effects .

- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carbamothioyl group and active-site residues .

- In Vitro Assays : Test analogs in dose-response studies (e.g., IC determination) to correlate structural changes with potency. Include positive controls (e.g., known inhibitors) for validation .

Q. How do reaction mechanisms differ when this compound undergoes oxidation vs. nucleophilic substitution?

- Methodological Answer :

- Oxidation : Treat with OXONE or mCPBA to convert thioamide to sulfoxide/sulfone. Monitor via S NMR or LC-MS to track intermediate formation .

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., KCO/DMF). Use F NMR (if fluorinated reagents) to confirm displacement .

- Mechanistic Probes : Isotopic labeling (e.g., O in tert-butyl) or kinetic isotope effects (KIE) differentiate between SN1/SN2 pathways .

Q. What regulatory considerations apply when scaling up synthesis for preclinical studies?

- Methodological Answer :

- GHS Compliance : Classify the compound using UN GHS guidelines (e.g., acute toxicity Category 4 if LD > 500 mg/kg). Label containers with H303/H313 warnings .

- Occupational Exposure Limits (OELs) : Implement airborne exposure monitoring (e.g., NIOSH methods) if handling >10 g/day. Install local exhaust ventilation .

- Documentation : Maintain batch records (e.g., reaction parameters, QC data) per FDA 21 CFR Part 211. Include certificates of analysis (CoA) for purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.